molecular formula C15H7F3N4S B11047850 3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047850
M. Wt: 332.3 g/mol
InChI Key: SALHFEYWZGRLDQ-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl rings enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 2,5-difluorobenzohydrazide with 3-fluorobenzoyl isothiocyanate under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which cyclizes to form the triazolothiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as the use of catalysts, can also be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown activity against various diseases, including bacterial infections and cancer, making them valuable for pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes, leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Difluorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,5-Difluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,5-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H7F3N4S

Molecular Weight

332.3 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7F3N4S/c16-9-3-1-2-8(6-9)14-21-22-13(19-20-15(22)23-14)11-7-10(17)4-5-12(11)18/h1-7H

InChI Key

SALHFEYWZGRLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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